ethyl 4-methyl-2-({[3-(4-methylpiperidin-1-yl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)-1,3-thiazole-5-carboxylate
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Overview
Description
Ethyl 4-methyl-2-({[3-(4-methylpiperidin-1-yl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)-1,3-thiazole-5-carboxylate is a complex organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-methyl-2-({[3-(4-methylpiperidin-1-yl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)-1,3-thiazole-5-carboxylate typically involves multiple steps, starting with the preparation of the thiazole ring. The process often includes the following steps:
Formation of the Thiazole Ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Introduction of the Piperidine and Pyridazinone Moieties: These groups are introduced through nucleophilic substitution reactions, often using reagents like piperidine and pyridazinone derivatives.
Acetylation and Esterification: The final steps involve acetylation and esterification to form the ethyl ester group.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow processes, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-methyl-2-({[3-(4-methylpiperidin-1-yl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Both nucleophilic and electrophilic substitution reactions are possible, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated compounds, nucleophiles like amines or alcohols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
Ethyl 4-methyl-2-({[3-(4-methylpiperidin-1-yl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)-1,3-thiazole-5-carboxylate has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 4-methyl-2-({[3-(4-methylpiperidin-1-yl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial drug with a thiazole ring.
Ritonavir: An antiretroviral drug containing a thiazole moiety.
Abafungin: An antifungal drug with a thiazole structure.
Uniqueness
Ethyl 4-methyl-2-({[3-(4-methylpiperidin-1-yl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)-1,3-thiazole-5-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C19H25N5O4S |
---|---|
Molecular Weight |
419.5 g/mol |
IUPAC Name |
ethyl 4-methyl-2-[[2-[3-(4-methylpiperidin-1-yl)-6-oxopyridazin-1-yl]acetyl]amino]-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C19H25N5O4S/c1-4-28-18(27)17-13(3)20-19(29-17)21-15(25)11-24-16(26)6-5-14(22-24)23-9-7-12(2)8-10-23/h5-6,12H,4,7-11H2,1-3H3,(H,20,21,25) |
InChI Key |
XOVKCHZYQUFWIQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)NC(=O)CN2C(=O)C=CC(=N2)N3CCC(CC3)C)C |
Origin of Product |
United States |
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